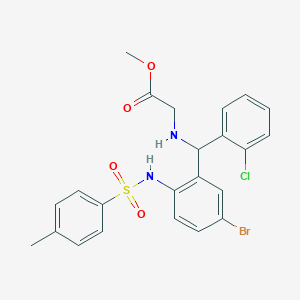![molecular formula C17H30N2O B11709734 N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide](/img/structure/B11709734.png)
N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide is a synthetic compound with a unique adamantane structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide typically involves the reaction of 3,5-dimethyladamantane-1-carboxylic acid with N,N-dimethylethylenediamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Azides, other substituted amines.
Aplicaciones Científicas De Investigación
N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to form complexes with biomolecules.
Medicine: Explored for its antiviral and anticancer properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interfering with viral enzymes. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide: Investigated for its antiallergy activity.
Poly[2-(dimethylamino)ethyl methacrylate]: Utilized in gene delivery and drug delivery systems.
Uniqueness
N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide stands out due to its adamantane core, which imparts exceptional stability and rigidity. This makes it particularly valuable in applications requiring robust and durable compounds. Additionally, its ability to undergo various chemical modifications allows for the creation of a wide range of derivatives with tailored properties.
Propiedades
Fórmula molecular |
C17H30N2O |
|---|---|
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-3,5-dimethyladamantane-1-carboxamide |
InChI |
InChI=1S/C17H30N2O/c1-15-7-13-8-16(2,10-15)12-17(9-13,11-15)14(20)18-5-6-19(3)4/h13H,5-12H2,1-4H3,(H,18,20) |
Clave InChI |
LRHVDGJTOKRXMB-UHFFFAOYSA-N |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCCN(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


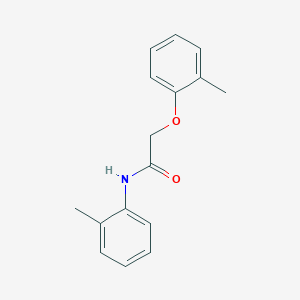
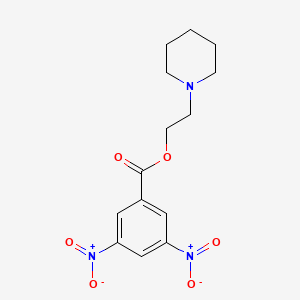
![2-[(4-Nitro-phenyl)-hydrazono]-pentanedioic acid](/img/structure/B11709677.png)
![methyl N-[{5-bromo-2-[(ethoxycarbonyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B11709681.png)
![1-[(E)-{[2-(1,3-Benzothiazol-2-YL)phenyl]imino}methyl]naphthalen-2-OL](/img/structure/B11709685.png)
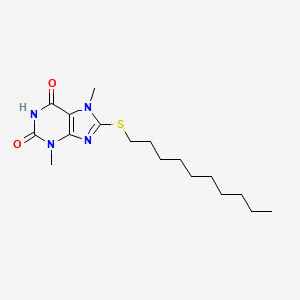
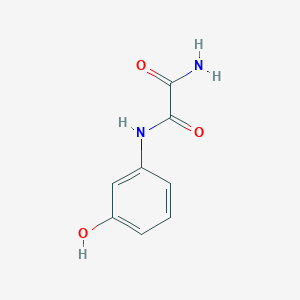
![2-(Benzylamino)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11709699.png)
![4-bromo-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]benzamide](/img/structure/B11709705.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709720.png)
![Benzenamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B11709726.png)

